Reduced Lipophilicity (XLogP3) Compared to 4-Benzylthiomorpholine 1,1-Dioxide
The target compound exhibits a computed XLogP3-AA of 1, which is approximately 0.94 log units lower than the 1.94 XLogP reported for the direct 4-benzylthiomorpholine 1,1-dioxide analog [1][2]. Lower lipophilicity is frequently associated with reduced non-specific protein binding, improved aqueous solubility, and a lower risk of hERG channel blockade, making this compound a more favorable starting point for lead optimization campaigns targeting oral bioavailability constraints.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1 |
| Comparator Or Baseline | 4-Benzylthiomorpholine 1,1-dioxide; XLogP ≈ 1.94 |
| Quantified Difference | ΔXLogP = -0.94 log units (target less lipophilic) |
| Conditions | Computed by XLogP3 algorithm; values from PubChem and chemsrc entries |
Why This Matters
The 0.94 log unit reduction in lipophilicity translates to an approximately 8.7-fold decrease in octanol-water partition coefficient, representing a meaningful divergence in ADME behavior that could alter oral absorption, tissue distribution, and metabolic clearance rates for downstream drug candidates.
- [1] PubChem. (2025). 4-(4-Fluorobenzyl)-1lambda~6~,4-thiazinane-1,1-dione (CID 2767991). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=2767991 View Source
- [2] Chemsrc. (2024). 4-Benzylthiomorpholine 1,1-Dioxide (CAS 26475-66-1). Retrieved from https://baike.molbase.cn View Source
